1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid
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Overview
Description
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid is a complex heterocyclic compound that features a unique combination of thiophene, imidazo[1,2-a]pyridine, and piperidine moieties
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole-containing compounds are known to exert various biological effects, such as antibacterial, antifungal, antiviral, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of thiophene and piperidine moieties in 1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid distinguishes it from other related compounds, potentially offering unique therapeutic benefits .
Properties
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(23)13-6-1-3-9-20(13)12-14-17(15-7-5-11-24-15)19-16-8-2-4-10-21(14)16/h2,4-5,7-8,10-11,13H,1,3,6,9,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKPCQSWYPIZBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135327 |
Source
|
Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029106-99-7 |
Source
|
Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029106-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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